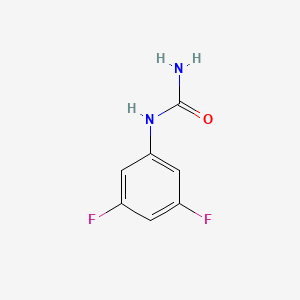

1-(3,5-Difluorophenyl)urea

Descripción general

Descripción

1-(3,5-Difluorophenyl)urea is an organic compound characterized by the presence of a urea moiety attached to a difluorophenyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)urea can be synthesized through the reaction of 3,5-difluoroaniline with phosgene or its derivatives, such as triphosgene. The reaction typically involves the following steps:

Step 1: Dissolve 3,5-difluoroaniline in an appropriate solvent, such as tetrahydrofuran (THF).

Step 2: Add triphosgene to the solution under controlled temperature conditions.

Step 3: Allow the reaction to proceed, forming the desired urea derivative.

Step 4: Purify the product through recrystallization using a solvent system like THF and ethyl acetate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Step 1: Isocyanate Formation

-

Reagents : 3,5-difluoroaniline, triphosgene (Cl₃CCOCl), and a solvent (e.g., dioxane or DCM/THF).

-

Mechanism : Triphosgene reacts with 3,5-difluoroaniline to form an isocyanate intermediate (Cl₃CCO-NH-C₆H₃F₂). This step is facilitated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of triphosgene .

Step 2: Urea Formation

-

Reagents : The isocyanate intermediate reacts with a second amine (e.g., aniline or another substituted aniline) in the presence of a base (e.g., triethylamine).

-

Conditions : Refluxing in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Yield : High yields (e.g., 92% in analogous systems) are achievable due to the stability of the isocyanate intermediate .

Characterization Techniques

The synthesized compound undergoes rigorous characterization to confirm its structure and purity:

Theoretical Studies

Density functional theory (DFT) calculations provide insights into electronic structure and stability:

-

Frontier Molecular Orbitals (FMOs) : HOMO and LUMO energy levels influence reactivity, with electron-withdrawing fluorine groups stabilizing the molecule .

-

Potential Energy Surface (PES) Scanning : Identifies stable conformers and potential reaction pathways .

-

AIM Charge and MEP Analysis : Maps electron density and molecular polarity, critical for understanding reactivity .

Challenges and Considerations

-

Regioselectivity : Ensuring controlled substitution patterns when using asymmetrical amines.

-

Functional Group Compatibility : Fluorine atoms may influence electronic properties and reaction outcomes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(3,5-Difluorophenyl)urea can be synthesized through various methods, including the reaction of 3,5-difluoroaniline with isocyanates. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and single-crystal X-ray diffraction have been employed to confirm its structure and purity. For instance, one study reported the synthesis of a related compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, achieving a yield of 92% and characterized it using advanced spectroscopic methods .

Medicinal Chemistry Applications

This compound derivatives have been investigated for their potential as anticancer agents . Research has shown that urea compounds can inhibit critical enzymes involved in cancer cell proliferation. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines (A549, HCT-116) with IC50 values comparable to established drugs like sorafenib .

Case Study: Anticancer Activity

- Compound : 1-(3,5-Difluorophenyl)-3-{4-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}phenylurea

- Yield : 56.4%

- Melting Point : 126–127°C

- Antiproliferative Activity : IC50 = 2.39 μM against A549 cells

This indicates the potential of this compound as a lead compound for further development in cancer therapeutics.

Biological Studies

The compound has also been utilized in biological studies to explore enzyme inhibition mechanisms. It has been shown to interact with specific molecular targets, inhibiting enzymatic activities that are crucial for various biological processes. This characteristic makes it valuable for studying protein interactions and developing new therapeutic strategies .

Material Science Applications

In material science, this compound is being explored for its unique chemical properties that could lead to the development of advanced materials. Its derivatives are considered for use in creating polymers and coatings due to their stability and reactivity .

Antimicrobial Activity

Recent studies have indicated that urea derivatives exhibit promising antimicrobial properties. For instance, compounds containing the urea moiety have shown effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Cryptococcus neoformans. This suggests that this compound may serve as a scaffold for developing new antimicrobial agents .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer activity; potential lead compounds for drug development. |

| Biological Studies | Useful in studying enzyme inhibition and protein interactions; insights into therapeutic targets. |

| Material Science | Potential applications in polymers and coatings due to unique chemical properties. |

| Antimicrobial Activity | Effective against various bacterial and fungal strains; promising lead for new antimicrobial agents. |

Mecanismo De Acción

The mechanism of action of 1-(3,5-Difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes, thereby disrupting essential biochemical pathways .

Comparación Con Compuestos Similares

1-(3,5-Difluorophenyl)urea can be compared with other phenylurea derivatives:

1-(3,5-Dichlorophenyl)urea: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different chemical reactivity and biological activity.

1-(3,5-Dimethylphenyl)urea: Contains methyl groups instead of fluorine, leading to variations in its physical and chemical properties.

1-(3,5-Dinitrophenyl)urea:

Uniqueness: The presence of fluorine atoms in this compound imparts unique properties, such as increased chemical stability and enhanced biological activity, making it a valuable compound for various applications.

Actividad Biológica

1-(3,5-Difluorophenyl)urea is an organic compound recognized for its potential applications in medicinal chemistry and materials science. Its structure comprises a urea moiety linked to a 3,5-difluorophenyl group, which enhances its chemical stability and biological activity due to the presence of fluorine atoms in the phenyl ring. This compound has garnered attention for its various biological activities, particularly in the context of cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms contribute to its binding affinity and selectivity, allowing it to form stable complexes that disrupt essential biochemical pathways. This mechanism is particularly relevant in the context of cancer treatment, where it can inhibit pathways involved in cell proliferation .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study evaluating a series of urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited IC50 values indicating effective inhibition of cell growth .

Case Study: Antiproliferative Activity

In vitro studies using the MTT colorimetric assay revealed that many derivatives of this compound showed potent activity against these cancer cell lines. For instance, one derivative demonstrated an IC50 value of 7 µM against BRAF protein interactions, indicating its potential as a lead compound for further development .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. In particular, it has shown activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Substituted phenyl urea derivatives were found to exhibit varying degrees of inhibitory activity against IDO1, with para-substituted compounds demonstrating stronger inhibition than their unsubstituted counterparts .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other phenylurea derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(3,5-Dichlorophenyl)urea | Chlorine instead of Fluorine | Varies; typically less stable than difluoro variants |

| 1-(3-Methylphenyl)urea | Methyl groups | Reduced biological activity compared to difluoro |

| 1-(3-Nitrophenyl)urea | Nitro groups | Exhibits cytotoxic properties on certain cancer cells |

This comparison illustrates how the presence of fluorine atoms in this compound enhances its stability and biological efficacy compared to other derivatives.

Summary of Biological Studies

A review of preclinical studies indicates that urea and its derivatives can induce apoptosis in tumor cells while exerting neuroprotective effects . The therapeutic effects observed include:

- Increased Growth : Enhanced cellular proliferation in certain contexts.

- Decreased Hepatic Dysfunction : Improved liver function markers in experimental models.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Toxicological Considerations

While the therapeutic potential is significant, studies also highlight some toxicological concerns associated with urea compounds. Increased oxidative stress and impaired metabolic functions have been reported in various animal models . These findings underscore the necessity for careful evaluation during drug development.

Propiedades

IUPAC Name |

(3,5-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUOCJXSRNBPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.